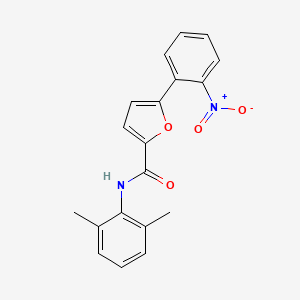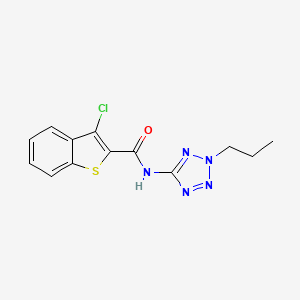
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide, also known as DMNPFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This binding is mediated by the formation of hydrogen bonds and other non-covalent interactions between N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide and the enzyme.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. These effects have been attributed to the compound's ability to modulate various signaling pathways and cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has several advantages for lab experiments, including its high purity, stability, and specificity towards the targeted enzymes. However, it also has some limitations, including its relatively low solubility in water and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide, including the development of more efficient synthesis methods, the identification of new enzyme targets, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide as a tool for studying enzyme function and regulation is an area of potential interest.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide is a chemical compound that has significant potential for scientific research applications, particularly as an enzyme inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide is needed to fully understand its potential applications and limitations.
Synthesemethoden
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenylhydrazine with 2-nitrobenzaldehyde, followed by cyclization using furfural as a reagent. The resulting product is then purified using column chromatography to obtain N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications as an enzyme inhibitor. Specifically, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-6-5-7-13(2)18(12)20-19(22)17-11-10-16(25-17)14-8-3-4-9-15(14)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFRNFZRHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)
![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)


![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)


![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
